molecular formula C24H17F2N5O2 B2404471 N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1326816-47-0

N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2404471
CAS No.: 1326816-47-0
M. Wt: 445.43
InChI Key: KHTQONYBAXPXFY-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H17F2N5O2 and its molecular weight is 445.43. The purity is usually 95%.
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Biological Activity

N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on various research findings.

Synthesis

The synthesis of this compound involves multiple steps. The compound can be synthesized through a series of reactions starting from readily available precursors. The detailed synthetic route typically includes the formation of the pyrazolo[1,5-d][1,2,4]triazin core followed by the introduction of the naphthalene and difluorobenzyl moieties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG-26.25
A-5498.00
MCF-77.50

The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Molecular docking studies suggest that the compound interacts with specific targets such as dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis and cellular replication.

Case Studies

In one notable study, the compound was tested against HepG-2 and A-549 cell lines using MTT assays. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was further elucidated through molecular docking simulations which revealed a binding affinity that suggests effective target engagement.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound exhibits favorable properties for biodistribution. Binding affinity studies with human serum albumin (HSA) suggest that the compound may have a moderate binding capacity which could enhance its therapeutic potential.

Table 2: Pharmacokinetic Profile

ParameterValue
HSA Binding Affinity (Ka)104M110^4M^{-1}
Volume of Distribution (Vd)Moderate
Clearance RateLow

Properties

CAS No.

1326816-47-0

Molecular Formula

C24H17F2N5O2

Molecular Weight

445.43

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C24H17F2N5O2/c25-17-9-8-16(20(26)10-17)12-27-23(32)13-30-24(33)22-11-21(29-31(22)14-28-30)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,27,32)

InChI Key

KHTQONYBAXPXFY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=NN(C(=O)C4=C3)CC(=O)NCC5=C(C=C(C=C5)F)F

solubility

not available

Origin of Product

United States

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